N-{2-Hydroxy-3-[(prop-2-en-1-yl)oxy]propyl}-4-methylbenzene-1-sulfonamide
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Overview
Description
N-{2-Hydroxy-3-[(prop-2-en-1-yl)oxy]propyl}-4-methylbenzene-1-sulfonamide is a chemical compound with the molecular formula C13H19NO4S. This compound is known for its unique structure, which includes a sulfonamide group attached to a benzene ring, a hydroxy group, and a prop-2-en-1-yl ether linkage. It is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-Hydroxy-3-[(prop-2-en-1-yl)oxy]propyl}-4-methylbenzene-1-sulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 2-hydroxy-3-[(prop-2-en-1-yl)oxy]propylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
N-{2-Hydroxy-3-[(prop-2-en-1-yl)oxy]propyl}-4-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonamide group can be reduced to form an amine.
Substitution: The prop-2-en-1-yl ether linkage can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted ethers or thioethers.
Scientific Research Applications
N-{2-Hydroxy-3-[(prop-2-en-1-yl)oxy]propyl}-4-methylbenzene-1-sulfonamide is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies of enzyme inhibition and protein interactions.
Medicine: Potential therapeutic applications due to its ability to interact with biological targets.
Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-{2-Hydroxy-3-[(prop-2-en-1-yl)oxy]propyl}-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The hydroxy and ether groups can also participate in binding interactions, enhancing the compound’s affinity for its targets.
Comparison with Similar Compounds
Similar Compounds
- N-{2-Hydroxy-3-[(prop-2-en-1-yl)oxy]propyl}-4-methylbenzene-1-sulfonamide
- N-{2-Hydroxy-3-[(prop-2-en-1-yl)oxy]propyl}-4-ethylbenzene-1-sulfonamide
- N-{2-Hydroxy-3-[(prop-2-en-1-yl)oxy]propyl}-4-chlorobenzene-1-sulfonamide
Uniqueness
This compound is unique due to the presence of the 4-methyl group on the benzene ring, which can influence its chemical reactivity and binding interactions. This structural feature can lead to differences in biological activity and selectivity compared to similar compounds.
Properties
CAS No. |
821775-55-7 |
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Molecular Formula |
C13H19NO4S |
Molecular Weight |
285.36 g/mol |
IUPAC Name |
N-(2-hydroxy-3-prop-2-enoxypropyl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C13H19NO4S/c1-3-8-18-10-12(15)9-14-19(16,17)13-6-4-11(2)5-7-13/h3-7,12,14-15H,1,8-10H2,2H3 |
InChI Key |
NWBLUGAQWJEZQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(COCC=C)O |
Origin of Product |
United States |
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